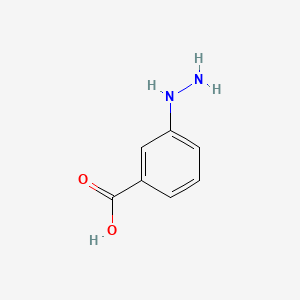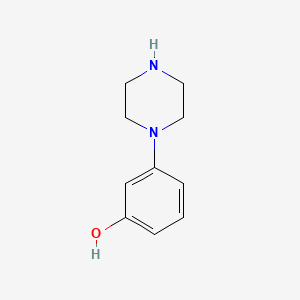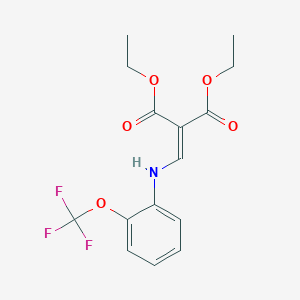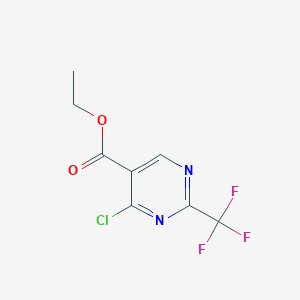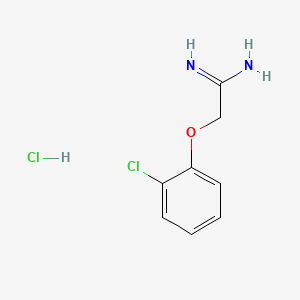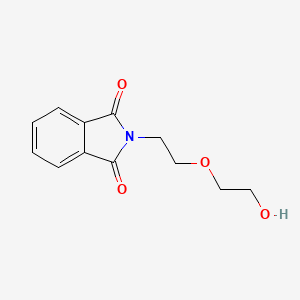
2-氯吡啶-3-硼酸
描述
2-Chloropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloropyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloropyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Et Canthinone-3-羧酸酯的合成
2-氯吡啶-3-硼酸被用作合成 Et canthinone-3-羧酸酯的反应物,该合成过程通过 Pd 催化的 Suzuki-Miyaura 偶联和 Cu 催化的酰胺化反应进行。 该过程涉及通过与 MIDA 反应,然后与卤化物进行 Suzuki 反应或与胺进行胺化反应,来制备芳基甲基吡咯烷基甲醇和胺衍生物 .
芳基甲基吡咯烷基甲醇的制备
该化合物用作制备芳基甲基吡咯烷基甲醇的前体,芳基甲基吡咯烷基甲醇是药物合成中的重要中间体 .
传感应用
硼酸,包括 2-氯吡啶-3-硼酸,因其与顺式二醇的相互作用及其潜在的传感应用而受到研究。 它们因其能够与糖和其他含二醇的分子形成可逆的共价键而对传感器开发特别感兴趣 .
Suzuki–Miyaura 偶联
它也被选作 Suzuki–Miyaura 偶联的硼试剂,Suzuki–Miyaura 偶联是一种广泛用于有机合成中形成碳-碳键的方法 .
作用机制
Target of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.
Mode of Action
2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-3-boronic acid’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .
生化分析
Biochemical Properties
2-Chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In biochemical contexts, 2-Chloropyridine-3-boronic acid can interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives, which are potential arginine vasopressin receptor antagonists . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes or the modification of protein structures.
Cellular Effects
2-Chloropyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin irritation and serious eye damage, indicating its potential to affect cellular integrity . Additionally, it may cause respiratory irritation, suggesting that it can influence respiratory cell function . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific proteins and enzymes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Chloropyridine-3-boronic acid involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, in Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boronic acid transfers its organic group to palladium . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropyridine-3-boronic acid can change over time. The compound is relatively stable under normal conditions but may degrade when exposed to excess heat or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause damage to organs through prolonged or repeated exposure . These temporal effects highlight the importance of controlling experimental conditions to ensure the stability and efficacy of the compound.
Dosage Effects in Animal Models
The effects of 2-Chloropyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of 2-Chloropyridine-3-boronic acid have been shown to cause serious eye damage and respiratory irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid toxicity.
Metabolic Pathways
2-Chloropyridine-3-boronic acid is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of organic groups during the coupling process . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, 2-Chloropyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Chloropyridine-3-boronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
(2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAOVQZVXYRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376378 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381248-04-0 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



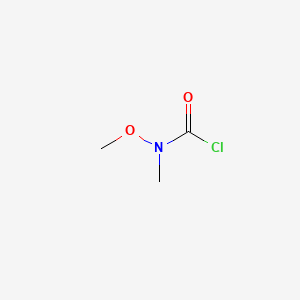
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
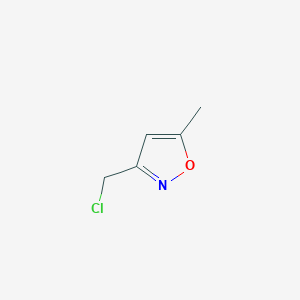
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
